1,2,4,6-Tetramethylpyridin-1-ium iodide
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Overview
Description
1,2,4,6-Tetramethylpyridin-1-ium iodide is an organic compound with the molecular formula C9H14IN It is a quaternary ammonium salt derived from pyridine, where the nitrogen atom is bonded to four methyl groups and one iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetramethylpyridin-1-ium iodide can be synthesized through the alkylation of 2,4,6-trimethylpyridine with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The general reaction scheme is as follows:
2,4,6-Trimethylpyridine+Methyl iodide→1,2,4,6-Tetramethylpyridin-1-ium iodide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetramethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2,4,6-trimethylpyridine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 2,4,6-Trimethylpyridine.
Substitution: Corresponding halide salts (e.g., 1,2,4,6-Tetramethylpyridin-1-ium chloride).
Scientific Research Applications
1,2,4,6-Tetramethylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other quaternary ammonium compounds.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetramethylpyridin-1-ium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming ion pairs with anions, thereby increasing the reaction rate. The compound’s quaternary ammonium structure allows it to interact with various molecular targets and pathways, enhancing its catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpyridin-1-ium iodide: Similar structure but with fewer methyl groups.
1-Ethyl-4-methoxycarbonylpyridinium iodide: Contains an ethyl and a methoxycarbonyl group instead of methyl groups.
Uniqueness
1,2,4,6-Tetramethylpyridin-1-ium iodide is unique due to its high degree of methylation, which imparts distinct chemical properties such as increased hydrophobicity and enhanced phase-transfer catalytic activity. This makes it more effective in certain applications compared to its less methylated counterparts.
Properties
CAS No. |
14002-58-5 |
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Molecular Formula |
C9H14IN |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
1,2,4,6-tetramethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-7-5-8(2)10(4)9(3)6-7;/h5-6H,1-4H3;1H/q+1;/p-1 |
InChI Key |
FPJHHMVTTZXZSQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C)C.[I-] |
Origin of Product |
United States |
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